molecular formula C7H6F3NOS B12856749 3-Methoxy-5-((trifluoromethyl)thio)pyridine

3-Methoxy-5-((trifluoromethyl)thio)pyridine

Cat. No.: B12856749
M. Wt: 209.19 g/mol
InChI Key: DQNCCGIKKPLMJA-UHFFFAOYSA-N
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Description

3-Methoxy-5-((trifluoromethyl)thio)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its potential for use in pharmaceuticals, agrochemicals, and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-((trifluoromethyl)thio)pyridine typically involves the introduction of the trifluoromethylthio group into a pyridine ring. One common method is the reaction of 3-methoxypyridine with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-((trifluoromethyl)thio)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Trifluoromethyl derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-5-((trifluoromethyl)thio)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its stability and lipophilicity enhance its potential as a drug candidate, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-((trifluoromethyl)thio)pyridine is largely dependent on its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to certain proteins and enzymes, potentially inhibiting their activity. This makes it a valuable tool in drug discovery and development, particularly in the design of enzyme inhibitors and receptor antagonists.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.

    4-(Trifluoromethyl)pyridine: Utilized in the synthesis of metal-organic frameworks and other advanced materials.

    3,5-Bis(trifluoromethyl)pyridine: Known for its use in promoting organic transformations and as a building block in pharmaceuticals.

Uniqueness

3-Methoxy-5-((trifluoromethyl)thio)pyridine stands out due to the presence of both a methoxy group and a trifluoromethylthio group, which impart unique chemical properties. This combination enhances its stability, lipophilicity, and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H6F3NOS

Molecular Weight

209.19 g/mol

IUPAC Name

3-methoxy-5-(trifluoromethylsulfanyl)pyridine

InChI

InChI=1S/C7H6F3NOS/c1-12-5-2-6(4-11-3-5)13-7(8,9)10/h2-4H,1H3

InChI Key

DQNCCGIKKPLMJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN=C1)SC(F)(F)F

Origin of Product

United States

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